hexahydroindolizin-8(5H)-one

Beschreibung

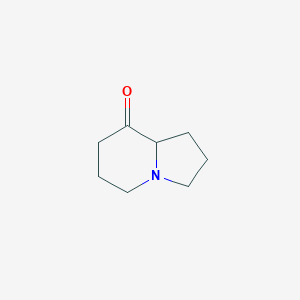

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKISQBVVUHMDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)CCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547597 | |

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2407-98-9 | |

| Record name | Hexahydroindolizin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Hexahydroindolizin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of hexahydroindolizin-8(5H)-one, a key heterocyclic scaffold of significant interest in medicinal chemistry and natural product synthesis. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as an in-depth resource for researchers and drug development professionals.

Introduction: The Significance of the Indolizidinone Core

This compound, a saturated bicyclic amine, belongs to the indolizidine alkaloid family. This structural motif is a cornerstone in a multitude of natural products exhibiting a wide array of biological activities. The inherent conformational rigidity and the presence of a stereogenic center at the bridgehead carbon make the indolizidinone core a valuable chiral building block in the synthesis of complex molecular architectures. Its utility as a synthetic intermediate in the preparation of potent enzyme inhibitors and other therapeutic agents underscores its importance in drug discovery and development. For instance, derivatives of the indolizidine core are found in compounds like swainsonine and castanospermine, which are known glycosidase inhibitors with potential applications in cancer and antiviral therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and downstream applications.

| Property | Value | Source |

| CAS Number | 2407-98-9 | [1][2][3] |

| Molecular Formula | C₈H₁₃NO | [1][2][3] |

| Molecular Weight | 139.19 g/mol | [1] |

| IUPAC Name | 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | [1] |

| Appearance | Not explicitly stated in search results, likely a solid or oil. | |

| Melting Point | No experimental data found. | |

| Boiling Point | No experimental data found. | |

| Solubility | No explicit experimental data found, but likely soluble in common organic solvents. | |

| Topological Polar Surface Area | 20.3 Ų (Computed) | [1] |

Note: The absence of experimentally determined melting and boiling points in the available literature highlights a gap in the comprehensive characterization of this compound. Researchers are advised to determine these properties empirically.

Synthesis Strategies: Constructing the Bicyclic Core

The synthesis of the this compound scaffold can be achieved through several strategic approaches, primarily involving the formation of the five-membered ring onto a pre-existing piperidine core. The choice of synthetic route is often dictated by the desired stereochemistry and the availability of starting materials.

Intramolecular Cyclization Approaches

A prevalent strategy involves the intramolecular cyclization of a suitably functionalized piperidine derivative.

-

Dieckmann Cyclization: This classical approach utilizes an intramolecular condensation of a piperidine bearing ester and keto functionalities at appropriate positions to construct the five-membered ring. While effective, this method may require careful control of reaction conditions to avoid side reactions.[4]

-

Aza-Michael Addition: An intramolecular aza-Michael addition of a nitrogen nucleophile onto an α,β-unsaturated ketone or ester tethered to the piperidine ring is a powerful method for the diastereoselective synthesis of the indolizidinone core.[5][6] The stereochemical outcome is often influenced by the nature of the catalyst and the reaction conditions.

Catalytic Hydrogenation of Indolizine Precursors

The catalytic hydrogenation of partially or fully unsaturated indolizine precursors offers a direct route to the saturated this compound core.

-

Mechanism: This method typically involves the use of a heterogeneous catalyst, such as platinum(IV) oxide or palladium on carbon, under a hydrogen atmosphere. The reaction proceeds via the stepwise reduction of the double bonds in the indolizine ring system.[7][8][9] The choice of catalyst and reaction conditions (pressure, temperature, and solvent) is critical to achieve high yields and, in the case of chiral substrates, high diastereoselectivity.[10][11]

-

Experimental Protocol (General):

-

To a solution of the indolizine precursor in a suitable solvent (e.g., ethanol, ethyl acetate), the chosen catalyst (e.g., 10 mol% PtO₂) is added.

-

The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-50 atm) in a pressure vessel.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography on silica gel.

-

Caption: Catalytic hydrogenation of an indolizine precursor.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the rigid bicyclic structure, leading to diastereotopic protons.

-

Expected Chemical Shifts:

-

Aliphatic Protons (CH₂, CH): A series of overlapping multiplets are anticipated in the range of δ 1.5-3.5 ppm. The protons adjacent to the nitrogen atom and the carbonyl group will be deshielded and appear at the lower field end of this range.

-

Bridgehead Proton (C8a-H): This proton is expected to appear as a multiplet, with its chemical shift influenced by the stereochemistry of the ring fusion.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information on the number of distinct carbon environments.

-

Expected Chemical Shifts:

-

Carbonyl Carbon (C=O): A characteristic downfield signal is expected in the range of δ 170-180 ppm.

-

Aliphatic Carbons (CH₂, CH): Signals for the saturated carbons will appear in the upfield region, typically between δ 20-60 ppm. The carbons directly attached to the nitrogen atom will be shifted downfield within this range.

-

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

Key Absorption Bands:

-

C=O Stretch (Amide): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is a highly characteristic peak for the lactam functionality.

-

C-H Stretch (Aliphatic): Multiple bands will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the saturated rings.

-

C-N Stretch: A medium to weak absorption may be present in the fingerprint region (around 1000-1200 cm⁻¹) corresponding to the C-N bond stretching.

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 139.

-

Alpha-Cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines, leading to the loss of alkyl radicals.

-

Loss of CO: Cleavage of the carbonyl group can result in a fragment corresponding to the loss of carbon monoxide (28 Da).

-

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the lactam (cyclic amide) functionality and the potential for reactions at the α-carbon to the carbonyl group.

Reduction of the Lactam

The amide carbonyl can be reduced to the corresponding amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction provides access to the fully saturated indolizidine core, a common scaffold in many alkaloids.

Caption: Reduction of the lactam to the corresponding amine.

α-Functionalization

The protons on the carbon atom alpha to the carbonyl group (C-7) are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of functional groups at this position. This strategy is crucial for the synthesis of substituted indolizidinone derivatives.

Applications in Drug Development and Natural Product Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

-

Precursor to Alkaloids: The indolizidinone core is a key structural element in numerous alkaloids isolated from various natural sources, including plants and amphibians.[7][12][13][14][15][16] Synthetic routes proceeding through this compound provide access to these complex natural products and their analogues for biological evaluation. For example, it serves as a key intermediate in the synthesis of 5,8-disubstituted indolizidines.[4]

-

Scaffold for Medicinal Chemistry: The rigid bicyclic structure of the indolizidinone scaffold makes it an attractive template for the design of novel therapeutic agents. By introducing various substituents at different positions, libraries of compounds can be synthesized and screened for a wide range of biological activities, including enzyme inhibition and receptor modulation.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a pivotal molecular scaffold with significant potential in organic synthesis, particularly in the fields of natural product chemistry and drug discovery. While a comprehensive experimental dataset for this specific compound is somewhat limited in the public domain, this guide has synthesized the available information and provided expert-driven insights into its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications. Further research to fully elucidate its experimental properties and explore its synthetic utility is warranted and will undoubtedly contribute to the advancement of medicinal chemistry.

References

-

PubChem. This compound. [Link]

- Ortega, N., et al. (2013). Ruthenium-NHC-Catalyzed Asymmetric Hydrogenation of Indolizines: Access to Indolizidine Alkaloids.

-

Request PDF. Synthesis of Amino Indolizidines through the Chemoselective and Diastereoselective Catalytic Hydrogenation of Indolizines. [Link]

- Goti, A., et al. (2015). Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. The Journal of Organic Chemistry, 80(15), 7586-7595.

- Peh, G., et al. (2022). Synthesis of Saturated N-Heterocycles via a Catalytic Hydrogenation Cascade.

- Reddy, B. V. S., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(19), 5024-5027.

-

PubChem. hexahydroindolizin-5(1H)-one. [Link]

- Alonso, F., et al. (2023). One-pot synthesis of tricyclic indolizines in water catalyzed by a bicyclic imidazole-alcohol. Organic & Biomolecular Chemistry, 21(17), 3584-3592.

-

SpectraBase. 5(1H)-Indolizinone, hexahydro-3-(hydroxymethyl)-8-methyl-, (3.alpha.,8.alpha.,8a.alpha.)-(.+-.)-. [Link]

-

Pharmaffiliates. This compound. [Link]

-

ResearchGate. Stereoselective synthesis of (8 R,8a S)-8-methylhexahydroindolizin-5-one. [Link]

- Yilmaz, I., et al. (2020). Synthesis and Characterization of New Hexahydroquinoline Derivatives, In Silico Determination of Their Inhibitory Effects on. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 811-822.

-

eGPAT. 8 precursors essential for biosynthesis of alkaloids. [Link]

- Wang, Y., et al. (2016). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 18(15), 3642-3645.

- Franklin, A. S., et al. (2012). Analogues of amphibian alkaloids: total synthesis of (5R,8S,8aS)-(-)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B) and [(1S,4R,9aS)-(-)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol. Beilstein Journal of Organic Chemistry, 8, 1246-1253.

- Al-Harrasi, A., et al. (2022). Synthesis of Indole Alkaloids. Molecules, 27(22), 7586.

- Wang, Y., et al. (2023). Synthesis of hexahydroisobenzofuran-1(3H)-ones via pyridine-boryl radical-catalyzed intramolecular cascade cyclization of alkene-tethered cyclobutyl ketones. Organic & Biomolecular Chemistry, 21(31), 6423-6427.

- Bîcu, E., et al. (2023). N-Substituted (Hexahydro-)-1H-isoindole-1,3(2H)

- Gabriele, B., et al. (2014). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide-Catalyzed Oxidative Aminocarbonylation Approach. The Journal of Organic Chemistry, 79(21), 10246-10257.

- Caputi, L., et al. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society, 144(32), 14519-14524.

-

ResearchGate. Synthesis of 6-Substituted Tetrahydropyridinones and Cyclization to Indolizidine and Quinolizidine Structures. [Link]

-

DTU Research Database. Synthesis of an alkaloid inspired compound collection. [Link]

-

PubChem. Octahydroindolizin-2-one. [Link]

Sources

- 1. This compound | C8H13NO | CID 13720721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | 2407-98-9 [chemnet.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. egpat.com [egpat.com]

- 13. Analogues of amphibian alkaloids: total synthesis of (5R,8S,8aS)-(−)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B) and [(1S,4R,9aS)-(−)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbit.dtu.dk [orbit.dtu.dk]

An In-Depth Technical Guide to the Structure Elucidation of Hexahydroindolizin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Indolizidine Core and the Imperative of Structural Precision

The indolizidine alkaloid scaffold, a recurring motif in numerous natural products, presents a compelling landscape for drug discovery and development.[1] These bicyclic nitrogen-containing heterocycles exhibit a wide spectrum of biological activities, making them attractive templates for novel therapeutics. At the heart of harnessing their potential lies the unambiguous determination of their three-dimensional structure. This guide provides a comprehensive, in-depth exploration of the modern spectroscopic and analytical techniques required for the complete structure elucidation of a representative member of this class: hexahydroindolizin-8(5H)-one.

This document eschews a generic, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with characterizing a novel, synthesized compound. We will delve into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity.

The Target Molecule: this compound

This compound, with the molecular formula C₈H₁₃NO, possesses a bicyclic lactam structure.[2] The elucidation of its structure is a non-trivial task, requiring a multi-faceted analytical approach to ascertain not only its atom-to-atom connectivity but also its relative and absolute stereochemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | PubChem[2] |

| Molecular Weight | 139.19 g/mol | PubChem[2] |

| IUPAC Name | 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | PubChem[2] |

A Strategic Workflow for Structure Elucidation

The process of elucidating the structure of a novel molecule like this compound is a systematic investigation. The following diagram illustrates a robust and logical workflow, commencing with foundational techniques and progressing to more sophisticated analyses for stereochemical determination.

Caption: A diagram illustrating key 2D NMR correlations for establishing the connectivity of this compound.

NOESY/ROESY: Unveiling Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically < 5 Å). [3][4]NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are indispensable for determining the relative stereochemistry of a molecule. [3][4] In the case of this compound, the key stereochemical relationship to determine is the orientation of the proton at the bridgehead carbon (C-8a) relative to the protons on the six-membered ring.

Expected NOE Correlations for a cis-fused ring system:

-

A strong NOE would be observed between H-8a and the axial protons on the same face of the six-membered ring.

Protocol: 2D NOESY Spectroscopy

-

Sample Preparation: Prepare a degassed sample of the compound in a suitable deuterated solvent.

-

Data Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms).

-

Data Analysis: Analyze the cross-peaks to identify protons that are close in space. The presence or absence of key NOEs will allow for the assignment of the relative stereochemistry.

Part 3: Chiroptical Spectroscopy - Determining Absolute Configuration

While NMR can reveal the relative stereochemistry, chiroptical methods are required to determine the absolute configuration of a chiral molecule.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. [5]The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum to a theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry can be confidently assigned. [5][6] Protocol: ECD Spectroscopy and Computational Analysis

-

Experimental Spectrum: Record the ECD spectrum of the purified compound in a suitable solvent (e.g., methanol).

-

Computational Modeling:

-

Perform a conformational search for one enantiomer (e.g., the (8aS)-enantiomer) using computational chemistry software.

-

Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).

-

Calculate the ECD spectrum for each conformer using Time-Dependent DFT (TD-DFT).

-

Generate a Boltzmann-weighted average of the calculated spectra.

-

-

Comparison: Compare the experimental ECD spectrum with the calculated spectrum. A good match confirms the absolute configuration. An inverted spectrum indicates the opposite enantiomer.

Conclusion: A Unified Approach to Structural Certainty

The structure elucidation of this compound serves as a compelling case study for the integrated application of modern spectroscopic techniques. From the initial confirmation of molecular formula by mass spectrometry and functional group identification by IR spectroscopy, a detailed picture of the molecular framework is systematically built using a suite of 1D and 2D NMR experiments. Finally, the determination of relative and absolute stereochemistry through NOESY and ECD, respectively, provides a complete and unambiguous three-dimensional structure. This rigorous, multi-technique approach is fundamental to advancing drug discovery and development programs that are based on the rich chemical diversity of the indolizidine alkaloids.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons.

-

ResearchGate. The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves) under standard atmospheric pressure (100 KPa). [Link]

-

Gao, X., et al. (2019). Isolation of GLP-1 enhancing indolizidine alkaloids from Boehmeria formosana. PLoS ONE, 14(11), e0224963. [Link]

-

UCLA Department of Chemistry and Biochemistry. NOE Experiments. [Link]

-

Gagnon, D., et al. (2015). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 17(15), 3854–3857. [Link]

-

Gabriele, B., et al. (2017). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. The Journal of Organic Chemistry, 82(11), 5729–5741. [Link]

-

Polavarapu, P. L. (2008). Determination of Absolute Configuration Using Concerted ab Initio DFT Calculations of Electronic Circular Dichroism and Optical Rotation: Bicyclo[3.3.1]nonane Diones. The Journal of Organic Chemistry, 73(22), 8999–9002. [Link]

-

DePorre, Y. R., et al. (2015). Construction of the 4-Azafluorenone Core in a Single Operation and Synthesis of Onychine. Organic Letters, 17(21), 5396–5399. [Link]

-

Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids. Natural Product Reports, 25(1), 139-165. [Link]

-

Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

-

Forzato, C., et al. (2013). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry, 78(18), 9184–9193. [Link]

-

ResearchGate. Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods. [Link]

-

Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 19(4), 458-479. [Link]

-

de Andrade, M. M., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(7), 8431–8448. [Link]

-

Zhang, Y., et al. (2019). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 17(10), 2756-2763. [Link]

-

San Diego State University NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Al-Tufah, M. M., et al. (2023). 1H-NMR spectra data for some newly synthesized compounds. ResearchGate. [Link]

-

Morcillo, M. A., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-94. [Link]

-

Hussain, S., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PLoS ONE, 13(1), e0191229. [Link]

-

Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

-

Hartwig, J. F., et al. (2020). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. Journal of the American Chemical Society, 142(4), 2063–2073. [Link]

-

Jevtic, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of the Serbian Chemical Society. [Link]

-

ResearchGate. Online Structural Elucidation of Alkaloids and Other Constituents in Crude Extracts and Cultured Cells of Nandina domestica by Combination of LC-MS/MS, LC-NMR, and LC-CD Analyses. [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Tan, B., et al. (2012). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. Physical Chemistry Chemical Physics, 14(18), 6491-6502. [Link]

-

Shimadzu. LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]

-

Lu, A. J., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 5528827. [Link]

Sources

- 1. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H13NO | CID 13720721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Indolizidine Alkaloids: A Technical Guide to Hexahydroindolizin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Hexahydroindolizin-8(5H)-one, a saturated bicyclic lactam, represents a pivotal scaffold in the realm of synthetic organic chemistry and medicinal chemistry. Its rigid, conformationally defined structure serves as a versatile building block for the synthesis of a wide array of indolizidine alkaloids and their analogs, many of which exhibit significant biological activity. This guide provides an in-depth exploration of its fundamental properties, synthesis, and applications, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

Core Molecular Attributes

This compound is characterized by the following fundamental molecular properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | [1][2][3] |

| Molecular Weight | 139.19 g/mol | [2] |

| Monoisotopic Mass | 139.099714038 Da | [2] |

| CAS Number | 2407-98-9 | [1][2][3] |

| IUPAC Name | 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | [2] |

The indolizidine core, a fusion of a six-membered and a five-membered nitrogen-containing ring, is a privileged structure in numerous natural products. The carbonyl group at the 8-position in this compound introduces a key functional handle for further chemical transformations, making it an invaluable synthetic intermediate.

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives is a subject of considerable interest, with various strategies developed to access this important scaffold. A common approach involves the cyclization of functionalized piperidine precursors. The reactivity of the ketone and the lactam functionalities allows for a diverse range of chemical modifications, enabling the construction of complex molecular architectures.

For instance, derivatives of hexahydroindolizin-5-one are key intermediates in the synthesis of 5,8-disubstituted indolizidines and deoxypumiliotoxin 251H.[4] The stereoselective synthesis of these derivatives often employs catalytic hydrogenation, where the stereochemical outcome is crucial for the biological activity of the final product.[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques. While specific spectral data for the parent compound is not detailed in the provided search results, related structures such as hexahydroindolizin-5(1H)-one have been characterized by Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy.[5] For any synthetic endeavor involving this scaffold, a thorough analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is imperative for unambiguous structure confirmation.

Applications in Drug Discovery and Development

The significance of the hexahydroindolizinone core lies in its prevalence in a variety of biologically active natural products and synthetic compounds. The indolizidine alkaloid family, accessible from this scaffold, displays a broad spectrum of pharmacological activities.

One notable example is swainsonine, an indolizidine alkaloid that is a potent inhibitor of α-mannosidases.[6] Analogs of swainsonine, synthesized from indolizidin-5-one intermediates, are being investigated for their potential as anticancer agents.[6] The development of efficient synthetic routes to these core structures is therefore a critical aspect of advancing research in this area.

Furthermore, N-substituted isoindoline-1,3-dione derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocyclic compounds, have demonstrated a wide array of biological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities.[7] This highlights the therapeutic potential of molecules built around such heterocyclic frameworks.

Experimental Workflow: A Generalized Synthetic Approach

The synthesis of substituted hexahydroindolizinones often involves a multi-step sequence. A generalized workflow for the synthesis of a substituted indolizidin-5-one is depicted below. This serves as a conceptual illustration of the synthetic logic that can be adapted for the synthesis of the 8-keto isomer.

Caption: Generalized workflow for the synthesis of a hexahydroindolizinone scaffold.

Conclusion

This compound is a molecule of significant strategic importance in synthetic and medicinal chemistry. Its well-defined structure and versatile chemical handles provide access to a rich diversity of indolizidine alkaloids and their analogs with promising therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals. Further exploration into stereoselective synthetic methodologies and the biological evaluation of novel derivatives will undoubtedly continue to be a fruitful area of scientific investigation.

References

-

Pharmaffiliates. This compound. [Link]

-

PubChem. This compound | C8H13NO | CID 13720721. [Link]

-

ResearchGate. Stereoselective synthesis of (8 R,8a S)-8-methylhexahydroindolizin-5-one. [Link]

-

PubChem. hexahydroindolizin-5(1H)-one | C8H13NO | CID 11789283. [Link]

-

HETEROCYCLES. A SYNTHESIS OF (1S,2R,8R,8aR)-8-HYDROXY-1,2- (ISOPROPYLIDINEDIOXY)INDOLIZIDIN-5-ONE FROM D-RIBOSE: IMPROVED ACCESS TO (-)-SWAINSONINE AND ITS ANALOGS. [Link]

-

MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C8H13NO | CID 13720721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one 95% | CAS: 2407-98-9 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. hexahydroindolizin-5(1H)-one | C8H13NO | CID 11789283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization [mdpi.com]

A Technical Guide to Hexahydroindolizin-8(5H)-one: A Core Scaffold for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydroindolizin-8(5H)-one is a saturated bicyclic heterocyclic ketone that represents a foundational scaffold in medicinal chemistry. As a rigid, three-dimensional framework, the indolizine nucleus serves as a versatile starting point for the synthesis of complex molecules with diverse biological activities. This guide provides a comprehensive technical overview of this compound, beginning with a clarification of its formal IUPAC nomenclature and proceeding through its physicochemical properties, representative synthetic methodologies, and its significant applications as a key building block in the development of novel therapeutics. The content herein is structured to provide not just procedural details but also the underlying chemical logic, empowering researchers to leverage this valuable scaffold in their drug discovery programs.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's identity begins with its formal name. While commonly referred to as this compound, the systematic and unambiguous name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one .[1][2] This nomenclature precisely defines the saturation level and the position of the ketone group within the fused ring system.

The core of the molecule is the indolizine system, a bicyclic aromatic structure composed of a fused pyridine and pyrrole ring, sharing a nitrogen atom at the bridgehead. In the case of this compound, this aromatic system is fully saturated (hexahydro-), resulting in a non-planar, conformationally restricted structure. The "(5H)" and "-8-one" designators specify the location of the carbonyl group at the 8th position.

Key Identifiers:

-

IUPAC Name: 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one[1]

-

Synonyms: Hexahydro-indolizin-8-one, 8(5H)-Indolizinone, hexahydro-, octahydroindolizin-8-one[1][3][4]

Physicochemical Properties: Implications for Drug Design

The physicochemical profile of a molecule is critical for predicting its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability. The properties of this compound, summarized below, establish it as an attractive starting point for fragment-based and lead-oriented synthesis.

| Property | Value | Implication in Drug Development |

| Molecular Weight | 139.19 g/mol [1] | Well within the range for Lipinski's Rule of Five, indicating good potential for oral bioavailability. It serves as a low-molecular-weight starting point for further elaboration. |

| XLogP3 | 0.7[1][5] | This value suggests a balanced lipophilicity, favorable for achieving both aqueous solubility and the ability to cross cellular membranes. |

| Topological Polar Surface Area (TPSA) | 20.3 Ų[1][5] | A low TPSA is strongly correlated with good cell permeability and blood-brain barrier penetration, making this scaffold particularly interesting for CNS targets. |

| Hydrogen Bond Donors | 0[1][5] | The absence of donor groups can enhance membrane permeability. Functionalization is required to introduce specific hydrogen-bonding interactions with a target protein. |

| Hydrogen Bond Acceptors | 2 (N and O atoms)[1][5] | The nitrogen and oxygen atoms provide key points for directed hydrogen bonding, crucial for molecular recognition at a biological target. |

| Rotatable Bond Count | 0[1][5] | The rigid bicyclic structure reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity. This conformational constraint is a highly desirable feature in rational drug design. |

Synthesis of the Hexahydroindolizinone Core

The construction of the indolizine ring system is a well-established field in organic synthesis. Intramolecular cyclization reactions are among the most powerful strategies to generate this bicyclic scaffold. The following is a representative, field-proven protocol based on an intramolecular alkylation approach, which highlights the core logic of forming the second ring.

Conceptual Synthetic Workflow

The general strategy involves constructing a suitable piperidine-based precursor containing an electrophilic center and a nucleophilic nitrogen, which can then undergo intramolecular cyclization to form the fused 5-membered ring.

Sources

- 1. This compound | C8H13NO | CID 13720721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one 95% | CAS: 2407-98-9 | AChemBlock [achemblock.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | 2407-98-9 [chemnet.com]

- 5. hexahydroindolizin-5(1H)-one | C8H13NO | CID 11789283 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Hexahydroindolizin-8(5H)-one (CAS No. 2407-98-9) for Drug Discovery Professionals

Introduction

The indolizidine alkaloid scaffold is a privileged structural motif found in a vast array of natural products exhibiting significant biological activities. These compounds have garnered substantial interest in medicinal chemistry and drug discovery due to their therapeutic potential. At the core of many complex indolizidine alkaloids lies the hexahydroindolizin-8(5H)-one moiety. This bicyclic lactam serves as a crucial and versatile synthetic intermediate, providing a robust framework for the construction of more elaborate molecules, including analogs of natural products like the cylindricines and lepadiformines.[1]

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, proven synthetic methodologies, characterization, and its strategic application as a building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a saturated bicyclic amine derivative. Its unique stereochemical and electronic properties make it an ideal starting point for creating diverse chemical libraries. A summary of its key identifiers and computed properties is presented below.

| Identifier | Value | Source |

| CAS Number | 2407-98-9 | [2][3][4] |

| IUPAC Name | 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | [3][5] |

| Molecular Formula | C₈H₁₃NO | [2][3][5] |

| Molecular Weight | 139.19 g/mol | [3][5] |

| Canonical SMILES | C1CC2C(=O)CCCN2C1 | [5] |

| InChI | InChI=1S/C8H13NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7H,1-6H2 | [4][5] |

| InChIKey | PVKISQBVVUHMDY-UHFFFAOYSA-N | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Rotatable Bond Count | 0 | [5] |

| Topological Polar Surface Area | 20.3 Ų | [5] |

Synthesis and Methodologies

The construction of the indolizidinone core is a central theme in heterocyclic chemistry. Methodologies often focus on establishing the key aza-quaternary stereocenter and bicyclic ring system with high efficiency and stereocontrol.[1] Common strategies include transition metal-catalyzed cycloadditions, intramolecular aza-Michael reactions, and Dieckmann cyclizations.[1][6][7]

A foundational and reliable method for accessing the saturated this compound is through the catalytic hydrogenation of a corresponding unsaturated precursor, such as a dihydroindolizinone. This approach is advantageous due to its typically high yields, operational simplicity, and the commercial availability of catalysts.

Experimental Protocol: Catalytic Hydrogenation of a Dihydroindolizinone Precursor

This protocol describes a general procedure for the synthesis of this compound via the reduction of an unsaturated precursor. The choice of a platinum-based catalyst is often effective for the hydrogenation of aromatic and heteroaromatic systems, which can be challenging due to resonance stabilization.[8]

Causality: The use of a heterogeneous catalyst like Platinum on Carbon (Pt/C) provides a high surface area for the reaction to occur.[9] The reaction is performed under a hydrogen atmosphere, where H₂ adsorbs onto the catalyst surface, allowing for its stepwise addition across the double bond of the substrate. An acidic additive like p-toluenesulfonic acid can facilitate the reaction by protonating the substrate, disrupting aromaticity and making it more susceptible to reduction.[8] Ethyl acetate is chosen as the solvent for its ability to dissolve the substrate and its relative inertness under hydrogenation conditions.

Step-by-Step Methodology:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add the unsaturated precursor, 2,3,5,6-tetrahydro-1H-indolizin-8-one (1.0 eq).

-

Catalyst Addition: Carefully add 10% Platinum on Carbon (Pt/C) (5-10 mol%) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous ethyl acetate to dissolve the substrate, typically to a concentration of 0.1 M.

-

Pressurization: Seal the vessel and purge it several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite® pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount in synthesis. For this compound, a combination of spectroscopic techniques provides a complete picture of its atomic connectivity and stereochemistry.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will show a series of complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the various methylene (CH₂) groups of the saturated bicyclic system. The proton at the bridgehead carbon (C8a) will likely appear as a distinct multiplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display a characteristic signal for the carbonyl carbon (C=O) in the range of 170-180 ppm. The remaining saturated carbon atoms will appear in the upfield region (20-60 ppm).

-

IR (Infrared) Spectroscopy: A strong absorption band between 1680-1720 cm⁻¹ is indicative of the amide carbonyl stretching vibration, a key functional group in the molecule. The absence of C=C stretching bands confirms the successful hydrogenation of the unsaturated precursor.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139.19). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₃NO).

Reactivity and Applications in Drug Development

This compound is not typically a final drug candidate but rather a foundational scaffold for derivatization. Its value lies in the predictable reactivity of its ketone functionality, which allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The indolizidine core is considered a "privileged" structure in medicinal chemistry because it can interact with a wide range of biological targets. By modifying the core, researchers can develop compounds with potential applications as antimicrobial, anti-inflammatory, or anticancer agents.[10]

Key Derivatization Strategies:

-

Reduction of the Ketone: The carbonyl can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydrogen bond donor/acceptor, significantly altering the molecule's polarity and biological interactions.

-

Grignard/Organolithium Addition: Reaction with organometallic reagents allows for the introduction of various alkyl, aryl, or heterocyclic groups at the C8 position, creating a tertiary alcohol and expanding the chemical space.

-

Reductive Amination: The ketone can be converted into an amine via reaction with an amine source and a reducing agent. This is a powerful method for introducing nitrogen-containing functional groups and building more complex side chains.

-

Wittig Reaction: This reaction converts the ketone into an alkene, providing a handle for further functionalization, such as metathesis or Michael additions.[6]

The application of modern synthetic methods, such as "click chemistry," to derivatives of this scaffold can further accelerate the drug discovery process by enabling the rapid and efficient synthesis of large compound libraries.[11][12]

Caption: Derivatization pathways from the core scaffold.

Conclusion

This compound (CAS No. 2407-98-9) is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists and drug discovery scientists. Its accessible synthesis, stable bicyclic structure, and versatile ketone functionality make it an invaluable starting point for the development of novel therapeutics. Understanding the synthesis, characterization, and reactivity of this core scaffold empowers researchers to rationally design and construct libraries of complex molecules with the potential to address a wide range of diseases. As synthetic methodologies continue to advance, the importance of foundational building blocks like this compound in expediting the journey from concept to clinical candidate will only continue to grow.

References

-

Pharmaffiliates. This compound. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2012). Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core. NIH Public Access. [Link]

-

Barrio, P., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. [Link]

-

ResearchGate. Structures of natural products containing the indolizinone or.... [Link]

-

ResearchGate. Stereoselective synthesis of (8 R,8a S)-8-methylhexahydroindolizin-5-one. [Link]

-

PubChem. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13720721, this compound. [Link]

-

Balaraman, E., & Gunanathan, C. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access. [Link]

-

MDPI. N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

-

Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]

-

Sekhon, B. S. (2012). Click chemistry: Current developments and applications in drug discovery. Semantic Scholar. [Link]

-

Chemistry university (2021). Catalytic Hydrogenation. YouTube. [Link]

Sources

- 1. Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one 95% | CAS: 2407-98-9 | AChemBlock [achemblock.com]

- 4. 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one | 2407-98-9 [chemnet.com]

- 5. This compound | C8H13NO | CID 13720721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]

The Cornerstone of Indolizidine Alkaloids: A Technical Guide to Hexahydroindolizin-8(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Alkaloid Synthesis

Within the intricate world of heterocyclic chemistry and natural product synthesis, certain molecular scaffolds serve as pivotal starting points for the construction of complex bioactive molecules. Hexahydroindolizin-8(5H)-one, a seemingly unassuming bicyclic ketone, is one such cornerstone. Its rigid framework and strategically placed functional group make it a highly valuable intermediate in the synthesis of a diverse array of indolizidine alkaloids, a class of compounds renowned for their significant biological activities.[1] This technical guide aims to provide a comprehensive overview of this compound, from its fundamental nomenclature and physicochemical properties to its critical role as a building block in the development of novel therapeutics. By understanding the nuances of this key intermediate, researchers can better strategize synthetic routes to access novel and potent indolizidine-based drug candidates.

Part 1: Nomenclature and Identification: A Multifaceted Identity

Precise communication in scientific research hinges on unambiguous molecular identification. This compound is known by several names and identifiers across chemical literature and databases, which can sometimes lead to confusion. A clear understanding of its nomenclature is therefore essential.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one .[2] This name precisely describes the bicyclic structure, the degree of saturation, and the position of the ketone functional group.

For practical laboratory use and procurement, the Chemical Abstracts Service (CAS) Registry Number provides a unique and unequivocal identifier. The CAS number for this compound is 2407-98-9 .[3]

In addition to its formal names, a variety of synonyms are frequently encountered in scientific publications and chemical supplier catalogs. These include:

-

8(5H)-Indolizinone, hexahydro-[3]

-

Hexahydro-indolizin-8-one[3]

-

Hexahydro-8(5H)-indolizinone[3]

-

Octahydroindolizin-8-one[2]

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of this important synthetic precursor.

Part 2: Physicochemical Properties and Spectroscopic Signature

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. These properties dictate reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | [2] |

| Molecular Weight | 139.19 g/mol | [2] |

| Appearance | Not Available | [3] |

| Storage | 2-8°C Refrigerator | [3] |

While experimental spectroscopic data for this compound is not extensively published in readily accessible formats, computational predictions and data from analogous structures provide valuable insights. The characterization of this molecule would typically rely on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a series of complex multiplets in the aliphatic region, corresponding to the various methylene and methine protons of the saturated bicyclic system. The chemical shifts and coupling constants would be crucial for confirming the relative stereochemistry of the ring fusion.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a peak in the downfield region (typically >200 ppm) corresponding to the ketone carbonyl carbon. The remaining signals in the aliphatic region would represent the seven other carbon atoms of the indolizidine core.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1750 cm⁻¹ would be the most prominent feature of the IR spectrum, indicative of the C=O stretching vibration of the ketone.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound, aiding in the confirmation of its elemental composition.

Part 3: The Synthetic Keystone: Accessing the Indolizidine Core

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex indolizidine alkaloids. These natural products exhibit a wide range of biological activities, including antiviral, anticancer, and antidiabetic properties.[4][5] The synthesis of the this compound core itself is a critical first step in these endeavors.

While specific, detailed protocols for the synthesis of the 8-oxo isomer are not as prevalent in the literature as for some of its counterparts, the general strategies for constructing the indolizidine skeleton are well-established. These often involve cyclization reactions of appropriately functionalized piperidine or pyrrolidine precursors.

A common conceptual approach involves the formation of the bicyclic system through an intramolecular cyclization. This can be visualized as the formation of a bond between the nitrogen atom and a carbon atom in the side chain, often facilitated by the presence of an activating group.

Caption: Conceptual pathway for indolizidine alkaloid synthesis.

Stereoselective synthesis is often a primary goal, as the biological activity of indolizidine alkaloids is highly dependent on their stereochemistry. Chiral pool synthesis, starting from readily available chiral precursors, and asymmetric catalysis are common strategies employed to achieve the desired stereoisomers.[6]

Part 4: Chemical Reactivity and Derivatization: Gateway to Diversity

The ketone functionality at the C-8 position is the primary site of chemical reactivity in this compound, providing a handle for a wide range of chemical transformations. This allows for the introduction of various substituents and the elaboration of the core structure into more complex target molecules.

Key reactions involving the C-8 ketone include:

-

Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new stereocenter at C-8. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride) can influence the stereochemical outcome of this transformation.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a variety of nucleophiles, such as Grignard reagents or organolithium compounds. This allows for the introduction of alkyl, aryl, or other carbon-based substituents at the C-8 position.

-

Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions like the Wittig reaction. This olefin can then be further functionalized, for example, through hydrogenation, epoxidation, or dihydroxylation.

These derivatization strategies are fundamental to the synthesis of a vast number of indolizidine alkaloids, including those with therapeutic potential.[7]

Caption: Key derivatization reactions of the C-8 ketone.

Part 5: Applications in Drug Discovery and Development

The indolizidine alkaloid scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. This means that it is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a rich source of lead compounds for drug discovery.

Derivatives of indolizidine alkaloids have shown a remarkable range of biological activities, including:

-

Anticancer: Some indolizine derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5]

-

Antimicrobial: The indolizine nucleus is found in compounds with significant antibacterial and antifungal properties.[4]

-

Enzyme Inhibition: A number of indolizidine alkaloids are potent inhibitors of glycosidases, enzymes involved in a variety of important biological processes. This has led to their investigation as potential treatments for diseases such as diabetes and viral infections.[8]

-

Neurological Activity: Certain indolizidine alkaloids interact with nicotinic acetylcholine receptors, suggesting their potential as therapeutic agents for neurological disorders.[7]

The ability to synthesize a diverse library of indolizidine analogues, starting from a common intermediate like this compound, is a powerful strategy in modern drug discovery. It allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion: A Foundation for Future Discovery

This compound is more than just a chemical compound; it is a gateway to a vast and exciting area of chemical and biological research. Its deceptively simple structure belies its immense synthetic utility as a foundational building block for the construction of a diverse range of biologically active indolizidine alkaloids. For researchers in medicinal chemistry and drug development, a deep understanding of the properties, synthesis, and reactivity of this key intermediate is essential for unlocking the full therapeutic potential of the indolizidine scaffold. As the quest for novel and more effective medicines continues, the importance of such fundamental building blocks in shaping the future of drug discovery cannot be overstated.

References

-

Stereoselective synthesis of (8 R,8a S)-8-methylhexahydroindolizin-5-one - ResearchGate. (2025). Retrieved from [Link]

-

Protein expression and purification. (n.d.). Retrieved from [Link]

-

This compound | C8H13NO | CID 13720721 - PubChem. (n.d.). Retrieved from [Link]

-

(5E)-5-[(8aR)-2,3,5,6,7,8a-hexahydro-1H-indolizin-8-ylidene]-3-methylfuran-2-one | C13H17NO2 | CID 122190373 - PubChem. (n.d.). Retrieved from [Link]

-

Indolizine- A Privileged Biological Scaffold - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

hexahydroindolizin-5(1H)-one | C8H13NO | CID 11789283 - PubChem. (n.d.). Retrieved from [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]

-

1 H-NMR spectroscopic data for compounds 1-7 (in C 5 D 5 N, 400 MHz). - ResearchGate. (n.d.). Retrieved from [Link]

-

CAS No : 2407-98-9| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction. (n.d.). Retrieved from [Link]

-

Important biological activities of indolizine derivatives and some... - ResearchGate. (n.d.). Retrieved from [Link]

-

H and 13 C NMR spectroscopic data of compounds 8-12 in C 5 D 5 N (d in... - ResearchGate. (n.d.). Retrieved from [Link]

-

1 H-NMR spectra data for some newly synthesized compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of an alkaloid inspired compound collection - DTU Research Database. (2023). Retrieved from [Link]

-

A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6 - SciSpace. (2007). Retrieved from [Link]

-

N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization - MDPI. (2023). Retrieved from [Link]

-

(PDF) Indolizidine and Quinolizidine Alkaloids - ResearchGate. (2025). Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) A Facile and Catalyst-free Synthesis of Hexahydroacridine-1,8(2H,5H )-dione and Octahydroacridin-10(1H )-yl)thiourea Derivatives: Inter- and Intramolecular Aza-Michael addition - ResearchGate. (n.d.). Retrieved from [Link]

-

Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H13NO | CID 13720721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Latent Potential of a Bicyclic Scaffold: A Technical Guide to the Preliminary Biological Activity of Hexahydroindolizin-8(5H)-one

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The indolizidine alkaloid core is a privileged scaffold in medicinal chemistry, found in a myriad of natural products with significant biological activities.[1][2] This technical guide delves into the foundational member of aza-bicyclic ketones, hexahydroindolizin-8(5H)-one, a simple yet potent precursor for a diverse range of bioactive molecules. While direct pharmacological data on the unsubstituted parent compound is nascent, this document will synthesize the available information on its derivatives to illuminate the latent biological potential of the core structure. We will explore the synthesis of the this compound scaffold, the preliminary biological activities observed in its substituted analogs—notably in cytotoxicity, and antimicrobial and antifungal applications—and provide detailed, field-proven protocols for the initial screening of this promising molecule. This guide is intended to serve as a foundational resource for researchers poised to unlock the therapeutic promise of this versatile chemical entity.

Introduction: The Allure of the Indolizidine Nucleus

Indolizidine alkaloids are a major class of natural products, isolated from various terrestrial and marine sources, including plants, fungi, ants, and frogs.[3][4] These compounds are characterized by a bicyclic structure with a nitrogen atom at the bridgehead. The inherent conformational rigidity and stereochemical complexity of the indolizidine scaffold make it an attractive template for the design of novel therapeutic agents. Many natural and synthetic indolizidine alkaloids have demonstrated a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, and glycosidase inhibitory effects.[1][2][5]

This compound (PubChem CID: 13720721) represents the fundamental ketone of the hexahydroindolizine core.[6] Its strategic importance lies in its utility as a versatile synthetic intermediate. The carbonyl group at the 8-position and the tertiary amine at the 4-position provide reactive handles for a variety of chemical transformations, enabling the generation of diverse libraries of substituted indolizidine analogs. While the biological profile of the parent this compound is not extensively documented in publicly available literature, the pronounced activities of its derivatives strongly suggest a latent potential within the core structure itself.

Synthesis of the this compound Scaffold

The synthesis of the this compound core is a critical first step in exploring its biological potential. Various synthetic strategies have been developed to access this bicyclic system, often involving intramolecular cyclization reactions. A common and efficient approach is the Dieckmann cyclization of an appropriate amino diester precursor.

Diagram 1: Representative Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a Dieckmann cyclization approach.

Materials:

-

Piperidine-2-carboxylic acid

-

Ethyl acrylate

-

Sodium ethoxide

-

Toluene, anhydrous

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Formation of the Diester Precursor:

-

In a round-bottom flask, dissolve piperidine-2-carboxylic acid in a suitable solvent such as ethanol.

-

Add an excess of ethyl acrylate and a catalytic amount of a strong base (e.g., sodium ethoxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify the resulting diester.

-

-

Dieckmann Cyclization:

-

Dissolve the purified diester in anhydrous toluene.

-

Add a stoichiometric amount of a strong base, such as sodium ethoxide, and heat the mixture to reflux.

-

The intramolecular cyclization will yield a β-keto ester. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and quench with a weak acid.

-

-

Hydrolysis and Decarboxylation:

-

To the crude β-keto ester, add an aqueous solution of hydrochloric acid and heat to reflux. This will hydrolyze the ester and promote decarboxylation.

-

After the reaction is complete (monitored by gas evolution and TLC), cool the mixture and neutralize with a base like sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry, and compared with literature data.[6]

Preliminary Biological Activities of this compound Derivatives

While direct biological screening data for the parent this compound is scarce, the activities of its substituted analogs provide compelling evidence for the potential of this scaffold in various therapeutic areas.

Cytotoxic Activity

Several studies have highlighted the cytotoxic potential of derivatives built upon the hexahydroindolizine framework. For instance, novel hexahydroindolizino[8,7-b]indole derivatives have been synthesized and evaluated for their cytotoxic activity in L1210 cancer cells, with some compounds exhibiting IC50 values in the 2-50 microMolar range.[3] Furthermore, a series of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues demonstrated cytotoxic activity against eight human cancer cell lines, with GI50 values between 2.1 and 8.1 microMolar.[7] These findings suggest that the hexahydroindolizine core can serve as a valuable scaffold for the development of novel anticancer agents.

Table 1: Cytotoxic Activity of Representative Hexahydroindolizine Derivatives

| Compound Class | Cancer Cell Line(s) | Potency (IC50/GI50) | Reference |

| Hexahydroindolizino[8,7-b]indole derivatives | L1210 | 2-50 µM | [3] |

| 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues | Various human cancer cell lines | 2.1-8.1 µM | [7] |

Antimicrobial and Antifungal Activity

The indolizine nucleus is also a promising scaffold for the development of new antimicrobial and antifungal agents.[8] A study on indolizine-1-carbonitrile derivatives revealed that some compounds exhibited significant antifungal activity, with Minimum Inhibitory Concentrations (MICs) in the range of 8–32 µg/mL, and antibacterial activity with MICs ranging from 16–256 µg/mL.[8] The versatility of the indolizine scaffold allows for modifications that can be tailored to target specific microbial pathways.

Proposed Mechanisms of Action

The precise mechanisms of action for this compound and its derivatives are likely varied and dependent on the specific substitutions. However, based on the activities of related indolizidine alkaloids, several potential mechanisms can be postulated:

-

Enzyme Inhibition: Many indolizidine alkaloids are known to be potent inhibitors of glycosidases, enzymes involved in glycoprotein processing. This inhibition can disrupt cellular processes and is a known mechanism for anticancer and antiviral activity.

-

DNA Intercalation: The planar, aromatic systems that can be built upon the hexahydroindolizine core may act as DNA intercalating agents, disrupting DNA replication and transcription in cancer cells.

-

Ion Channel Modulation: The nitrogenous core of the indolizidine scaffold can interact with ion channels, a mechanism observed in some neuroactive alkaloids.

Diagram 2: Potential Mechanistic Pathways for Hexahydroindolizine Derivatives

Caption: Postulated mechanisms of action for bioactive hexahydroindolizine derivatives.

Recommended Protocols for Preliminary Biological Screening

To elucidate the biological activity of the parent this compound, a systematic screening approach is recommended. The following are standard, robust protocols for initial in vitro evaluation.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a foundational scaffold with significant, yet largely untapped, potential in drug discovery. The pronounced cytotoxic, antimicrobial, and antifungal activities of its derivatives strongly warrant a thorough investigation into the biological profile of the parent compound. The synthetic accessibility of the this compound core, coupled with the potential for diverse functionalization, makes it an ideal starting point for the generation of novel compound libraries.

Future research should focus on the systematic biological evaluation of this compound using the protocols outlined in this guide. A comprehensive screening against a broad panel of cancer cell lines and microbial strains will provide a clearer picture of its intrinsic activity. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of a focused library of derivatives, will be crucial in identifying the key structural features required for potent and selective biological activity. The exploration of this simple aza-bicyclic ketone may well pave the way for the development of a new generation of therapeutics.

References

- Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids.

- Zhang, J., et al. (2020). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(2), 928-960.

- Gouda, M. A., et al. (2020). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. European Journal of Medicinal Chemistry, 187, 111956.

- Kamal, A., et al. (2003). Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 13(10), 1679-1682.

- Franklin, A. S., & Ishida, K. (2022). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. Marine Drugs, 20(3), 183.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]